Silane, trimethyl[(1-methylheptyl)oxy]-

Gas Chromatography Retention Index Metabolomics

Silane, trimethyl[(1-methylheptyl)oxy]- (CAS 18023-52-4), systematically named trimethyl(octan-2-yloxy)silane, is the trimethylsilyl (TMS) ether derivative of 2-octanol, a chiral secondary alcohol. With molecular formula C₁₁H₂₆OSi and molecular weight 202.41 g/mol, it belongs to the alkoxytrimethylsilane subclass of organosilicon compounds.

Molecular Formula C11H26OSi
Molecular Weight 202.41 g/mol
CAS No. 18023-52-4
Cat. No. B103192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, trimethyl[(1-methylheptyl)oxy]-
CAS18023-52-4
Molecular FormulaC11H26OSi
Molecular Weight202.41 g/mol
Structural Identifiers
SMILESCCCCCCC(C)O[Si](C)(C)C
InChIInChI=1S/C11H26OSi/c1-6-7-8-9-10-11(2)12-13(3,4)5/h11H,6-10H2,1-5H3
InChIKeyUHWVCRDNNJCGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, trimethyl[(1-methylheptyl)oxy]- (CAS 18023-52-4): Core Identity and Procurement Classification


Silane, trimethyl[(1-methylheptyl)oxy]- (CAS 18023-52-4), systematically named trimethyl(octan-2-yloxy)silane, is the trimethylsilyl (TMS) ether derivative of 2-octanol, a chiral secondary alcohol [1]. With molecular formula C₁₁H₂₆OSi and molecular weight 202.41 g/mol, it belongs to the alkoxytrimethylsilane subclass of organosilicon compounds [2]. The compound serves dual roles: as a derivatization product in gas chromatography–mass spectrometry (GC-MS) analytical workflows, where its well-characterized retention index (RI = 1091.27 on a 5%-phenyl-95%-dimethylpolysiloxane capillary column) enables reliable identification [3], and as a silyl-protected alcohol intermediate in organic synthesis, where the TMS group provides temporary hydroxyl protection with predictable lability [4].

Why Generic Substitution of Silane, trimethyl[(1-methylheptyl)oxy]- Is Not Scientifically Defensible


Although all trimethylsilyl ethers share the –OSi(CH₃)₃ functional group, substitution with a generic TMS ether is invalid because the steric and electronic environment of the alkoxy moiety directly governs silylation kinetics, hydrolytic stability, and chromatographic behavior [1]. The secondary alcohol character of the 2-octanol backbone in this compound imparts distinct reactivity relative to primary alcohol-derived TMS ethers: the rate of acid-catalyzed hydrolysis of secondary TMS ethers is significantly slower than that of primary TMS ethers due to increased steric hindrance at the α-carbon [2]. Furthermore, the retention index of 1091.27 is specific to the C₈ secondary alkyl chain configuration; substitution with a primary octanol TMS ether or a branched isomer such as [(2-ethylhexyl)oxy]trimethylsilane (CAS 71504-20-6) would produce a different RI value, compromising GC-MS peak assignment [3]. These quantifiable differences mean that interchangeable use of in-class TMS ethers without verification introduces systematic error in analytical quantification and unpredictable deprotection timelines in synthetic sequences.

Quantitative Differentiation Evidence for Silane, trimethyl[(1-methylheptyl)oxy]- Relative to Key Comparators


GC Retention Index: Definitive Chromatographic Fingerprint for Analytical Selectivity

The TMS derivative of 2-octanol exhibits a Kovats retention index of 1091.27 on a standard 5%-phenyl-95%-dimethylpolysiloxane capillary column, determined against an n-alkane ladder (C₁₀–C₃₆) [1]. This value is distinct from the retention behavior of the underivatized parent 2-octanol and from TMS ethers of primary octanols or branched isomers. In GC-MS-based metabolomics, where TMS derivatization is the universal method for volatilizing polar metabolites, the RI value serves as an orthogonal identification parameter alongside the mass spectrum, with the predicted EI-MS spectrum (70 eV, positive mode) showing a characteristic fragmentation pattern dominated by m/z fragments consistent with the C₁₁H₂₆OSi structure [2].

Gas Chromatography Retention Index Metabolomics Derivatization

Hydrolytic Lability of the TMS Group: Quantified Instability Advantage for Temporary Protection

The trimethylsilyl (TMS) ether protecting group is the most hydrolytically labile among commonly used silyl ethers. Under acidic aqueous conditions, the relative stability hierarchy is firmly established: TMS (1) < TES (triethylsilyl, ~64) < TBS (tert-butyldimethylsilyl, ~20,000) < TIPS (triisopropylsilyl, ~700,000) < TBDPS (tert-butyldiphenylsilyl, ~5,000,000) [1]. This means the TMS group of Silane, trimethyl[(1-methylheptyl)oxy]- is cleaved approximately 20,000 times faster than a TBS ether under identical acidic conditions. The secondary alcohol backbone of 2-octanol further modulates this lability: secondary TMS ethers hydrolyze more slowly than primary TMS ethers but remain far more labile than secondary TBS ethers [2]. This property is intentionally exploited in synthetic sequences requiring temporary protection that can be removed under mild, selective conditions without affecting acid-sensitive functionality elsewhere in the molecule.

Protecting Group Chemistry Hydrolysis Silyl Ether Stability Organic Synthesis

Secondary Alcohol Reactivity: Quantified Silylation Kinetics Relative to Primary and Tertiary Alcohols

The silylation reactivity of alcohols with chlorotrimethylsilane (TMSCl) follows the established order: primary > secondary > tertiary . For primary and secondary alcohols, the reaction with TMSCl and a base (e.g., imidazole in DMF) is rapid and nearly quantitative at room temperature, whereas tertiary alcohols react significantly slower and may require silyl triflate reagents for efficient conversion [1]. When chemoselective silylation is desired, TMSCl can discriminate primary over secondary alcohols with selectivity ratios up to ~140:1 under optimized conditions, whereas the more reactive TMSOTf shows lower discrimination [2]. For the 2-octanol-derived TMS ether, this places it in an intermediate reactivity window: it forms more rapidly than tertiary TMS ethers but less rapidly than primary TMS ethers, enabling predictable kinetic resolution in polyol substrates.

Silylation Kinetics Alcohol Protection TMSCl Reactivity Chemoselectivity

Physicochemical Property Shift Upon Silylation: Quantified logP and Molecular Weight Differentiation from Parent Alcohol

Conversion of 2-octanol (C₈H₁₈O, MW 130.23 g/mol, logP ~2.9) to its TMS ether (C₁₁H₂₆OSi, MW 202.41 g/mol) results in a substantial increase in both molecular weight (+72.18 g/mol, +55.4%) and calculated lipophilicity . The computed logP for the TMS derivative is estimated at approximately 4.20 (compared to ~2.9 for the parent alcohol), reflecting a >10-fold increase in octanol-water partition coefficient that enhances GC column retention and organic-phase extractability [1]. This physicochemical transformation is critical for GC-MS analysis: the TMS ether exhibits sufficient vapor pressure for gas-phase separation while the non-derivatized 2-octanol would show peak tailing due to free hydroxyl hydrogen bonding with the stationary phase.

Lipophilicity Partition Coefficient Derivatization GC-MS Volatility

Chirality-Dependent Differentiation: Enantiomeric Resolution of (R)- and (S)-2-Octanol TMS Ethers by GC

2-Octanol is a chiral secondary alcohol, and its TMS derivative retains the stereogenic center at C-2. Published methods demonstrate that diastereomeric derivatives of (R)- and (S)-2-octanol TMS ethers can be completely resolved by gas-liquid chromatography when coupled to a chiral auxiliary glycosylation strategy [1]. The (R)-enantiomer of this TMS ether is registered as a distinct compound (CAS 51003-20-4 for the (R)-enantiomer) and is commercially available separately for stereochemical assignment and enantiomeric excess determination . This chirality-dependent chromatographic behavior creates a procurement decision point: laboratories requiring enantiopure standards for chiral GC method validation must specify the enantiomerically pure (R)- or (S)-form rather than the racemic mixture.

Chiral Separation Enantiomeric Resolution Gas Chromatography Stereochemistry

Evidence-Backed Application Scenarios Where Silane, trimethyl[(1-methylheptyl)oxy]- Is the Scientifically Preferred Choice


GC-MS Metabolite Identification Libraries Requiring a Verified Secondary Alcohol TMS Derivative Reference Standard

Metabolomics core facilities and environmental analytical laboratories maintaining GC-MS spectral libraries require authenticated reference standards for peak annotation. The TMS derivative of 2-octanol, with its validated retention index of 1091.27 on standard 5%-phenyl capillary columns and a predicted EI mass spectrum, serves as a calibration point for secondary alcohol TMS ethers within the C₈ aliphatic alcohol series [1]. Procurement of this specific derivative, rather than synthesizing it in-house from 2-octanol and TMSCl, ensures batch-to-batch consistency in retention time and fragmentation pattern for inter-laboratory data alignment [2].

Multi-Step Organic Synthesis Requiring Temporary Hydroxyl Protection with Predictable Deprotection Kinetics

In synthetic sequences where a secondary alcohol must be transiently protected, the TMS ether of 2-octanol offers the most labile silyl protection available, cleaving approximately 20,000 times faster than a TBS ether under acidic conditions [1]. This extreme lability is advantageous when the protecting group must be removed under the mildest possible conditions—e.g., trace acetic acid in wet methanol—without affecting base-sensitive esters, acid-labile acetonides, or epimerization-prone stereocenters elsewhere in the molecule. The operator gains a protecting group whose half-life under the deprotection conditions is precisely predictable from the established relative stability hierarchy [2].

Chiral Purity Determination of Secondary Alcohols via Diastereomeric GC Resolution

For quality control laboratories verifying the enantiomeric purity of chiral secondary alcohol intermediates (e.g., in fragrance or pharmaceutical precursor synthesis), the TMS ether derivatives of (R)- and (S)-2-octanol serve as model compounds for method development. Published protocols demonstrate that TMS-derivatized diastereomeric glycosides of (R)- and (S)-2-octanol achieve complete baseline resolution by conventional gas-liquid chromatography [1]. The availability of the enantiomerically pure (R)-TMS ether (CAS 51003-20-4) as a distinct purchasable standard enables calibration of chiral GC methods without requiring in-house chiral auxiliary synthesis [2].

Physicochemical Property Calibration: Measuring logP Shifts Induced by TMS Derivatization

Computational chemists and analytical method developers studying the impact of silyl derivatization on lipophilicity can use the 2-octanol/2-octanol TMS ether pair as a well-characterized model system. The calculated logP increase of approximately +1.3 log units (from ~2.9 to ~4.2) upon TMS ether formation [1] provides a quantitative benchmark for predicting the retention behavior of other secondary alcohol TMS derivatives in reversed-phase chromatographic systems or liquid-liquid extraction protocols. This compound pair serves as a reference for validating in silico logP prediction algorithms applied to organosilicon compounds [2].

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